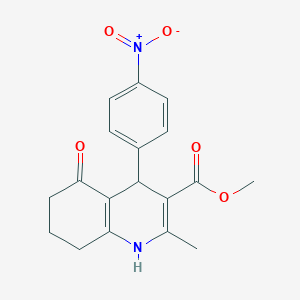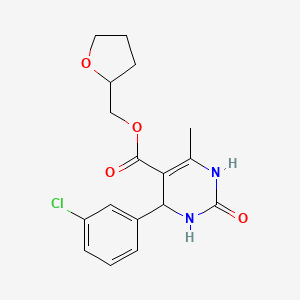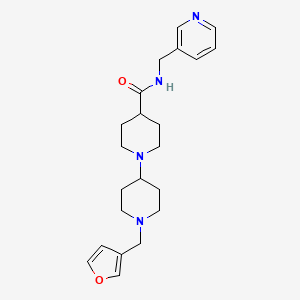![molecular formula C15H14Cl2O3 B5146070 1,3-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5146070.png)
1,3-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain and inflammation. It was first synthesized in 1966 by Ciba-Geigy (now Novartis) and has since become one of the most widely used NSAIDs worldwide.
Wirkmechanismus
Diclofenac works by inhibiting the activity of COX enzymes, which are involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for causing pain, swelling, and fever. By inhibiting the production of prostaglandins, 1,3-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene reduces inflammation, relieves pain, and lowers fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, relieve pain, and lower fever. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. Diclofenac has been shown to have a number of side effects, including gastrointestinal bleeding, renal toxicity, and cardiovascular events.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofenac has a number of advantages and limitations for use in lab experiments. Its anti-inflammatory and analgesic properties make it a useful tool for studying the inflammatory response. However, its side effects, particularly its potential for gastrointestinal bleeding and renal toxicity, make it a less than ideal choice for long-term studies.
Zukünftige Richtungen
There are a number of potential future directions for research on 1,3-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene. One area of interest is the development of new formulations that reduce the risk of side effects. Another area of interest is the development of new drugs that target the COX enzymes in a more selective manner, reducing the risk of side effects. Finally, there is interest in studying the potential role of 1,3-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene in the treatment of other conditions, such as cancer and Alzheimer's disease.
Synthesemethoden
The synthesis of 1,3-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene involves the reaction of 2-(4-methoxyphenoxy)ethanol with thionyl chloride to form the corresponding chloroethyl ether. This intermediate is then reacted with 1,3-dichlorobenzene in the presence of a base to yield 1,3-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene.
Wissenschaftliche Forschungsanwendungen
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in the inflammatory response. Diclofenac is also believed to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Eigenschaften
IUPAC Name |
1,3-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O3/c1-18-11-5-7-12(8-6-11)19-9-10-20-15-13(16)3-2-4-14(15)17/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKOZIZQTHVNOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5145995.png)

![N-(4-methoxyphenyl)-3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5146008.png)


![5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline](/img/structure/B5146022.png)
![2-{[4-(2-chloro-4,6-dimethylphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5146031.png)

![5-methyl-4-(4-methylphenyl)-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5146053.png)

![N-(2-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5146068.png)
![6,8-dichloro-3-{[(3-chloro-4-fluorophenyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5146083.png)
